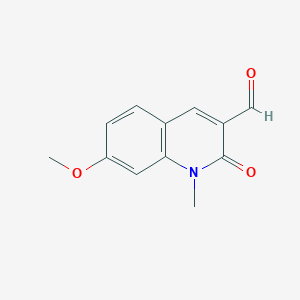

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 683268-08-8) is a quinoline derivative featuring a methoxy group at the 7-position, a methyl group at the 1-position, and a carbaldehyde moiety at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of Schiff bases, coordination polymers, and bioactive heterocycles. Its structural framework allows for diverse applications, including anticancer, antimicrobial, and DNA-intercalating agents .

Properties

IUPAC Name |

7-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZZQHXFNKXDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzaldehyde derivatives with methoxyacetone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, have been studied for their anticancer properties. Research indicates that compounds with a similar structure exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study demonstrated that certain quinolone derivatives could induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

Case Study :

A synthesized derivative achieved an IC50 of 1.2 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism involved apoptosis pathways, evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. A series of quinolone derivatives were designed to combat drug-resistant bacterial strains. In vitro tests revealed moderate antibacterial activity against several pathogens, suggesting that modifications to the quinoline scaffold could enhance efficacy .

Data Table: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 7-Methoxy... | Pseudomonas aeruginosa | 8 µg/mL |

Antiviral Applications

Recent studies have explored the antiviral properties of quinoline derivatives against HIV. A novel series of compounds based on the quinoline structure were synthesized and evaluated for their ability to inhibit HIV integrase and replication .

Case Study :

In a docking study, specific derivatives displayed promising interactions with the catalytic domain of HIV integrase, indicating their potential as anti-HIV agents .

Antioxidant Properties

The antioxidant capacity of nickel complexes derived from thiosemicarbazones of quinoline has also been investigated. These complexes demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Data Table: Antioxidant Activity of Nickel Complexes

| Complex | DPPH Radical Scavenging (%) | ABTS Radical Scavenging (%) |

|---|---|---|

| Complex 1 | 78% | 85% |

| Complex 2 | 65% | 70% |

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The quinoline-3-carbaldehyde scaffold is highly tunable. Key analogues include:

*Similarity scores based on Tanimoto coefficients from structural databases .

Key Observations:

- Methoxy vs. Ethoxy (7-position): Methoxy groups (OCH₃) confer moderate electron-donating effects, improving solubility compared to ethoxy (OCH₂CH₃), which increases lipophilicity .

- Methyl vs. Methoxy (7-position): Methyl groups reduce steric bulk, favoring nucleophilic attacks at C3, while methoxy groups enhance resonance stabilization .

Physicochemical Properties

- NMR Signatures:

- IR Features:

Anticancer Activity:

- Copper(II) Complexes:

- The 7-methoxy-1-methyl derivative forms stable complexes with Cu(II), showing DNA intercalation (binding constant $K_b = 1.2 \times 10^5 \, \text{M}^{-1}$) and cytotoxicity against HeLa cells (IC₅₀ = 8.2 µM) .

- Comparison with 7-methyl analogue: Lower IC₅₀ (12.5 µM) due to reduced electron-donating effects .

Antimicrobial Activity:

- Schiff Base Derivatives:

- 7-Methoxy derivatives exhibit superior antibacterial activity (MIC = 4 µg/mL against S. aureus) compared to ethoxy or chloro analogues (MIC = 8–16 µg/mL) .

Biological Activity

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.

Chemical Formula: CHNO

CAS Number: 91569-58-3

Molecular Weight: 217.22 g/mol

Structure: The compound features a methoxy group and an aldehyde functional group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. The specific compound under discussion has shown potential against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC (µM) |

|---|---|

| HepG2 (liver cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The IC values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity against liver and breast cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit certain enzymes associated with DNA replication in bacteria and cancer cells. This inhibition is crucial for its antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies have reported on the biological activities of related quinoline derivatives, providing insights into the potential applications of this compound:

- Antiviral Activity: Quinoline derivatives have shown promise in inhibiting viral replication, particularly against Hepatitis B virus (HBV). The compound's structural similarities may suggest similar antiviral properties .

- Antibacterial Studies: In comparative studies with other quinoline derivatives, this compound displayed competitive antibacterial activity against E. coli and S. aureus, indicating its potential as a lead compound in antibiotic development .

- Docking Studies: Molecular docking simulations have suggested that this compound could effectively bind to target proteins involved in microbial resistance mechanisms, enhancing its therapeutic efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be refluxed with hydrochloric acid (HCl) to yield hydroxyl-substituted intermediates, followed by methoxy and methyl group incorporation via alkylation or substitution reactions . Catalytic methods using amino-functionalized silica-supported copper(II) complexes have also been employed to optimize cyclocondensation steps, improving yield and purity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Structural elucidation relies on:

- X-ray diffraction (XRD): Determines precise molecular geometry and coordination modes in metal complexes .

- NMR spectroscopy: Confirms substitution patterns (e.g., methoxy/methyl groups) and purity .

- UV-Vis and fluorescence spectroscopy: Analyzes electronic transitions and ligand-metal charge transfer in coordination complexes .

Q. How are preliminary biological activities (e.g., antimicrobial, antioxidant) assessed for this compound?

- Antimicrobial assays: Disk diffusion or microdilution methods against bacterial/fungal strains.

- Radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, and superoxide radical quenching evaluated via spectrophotometry .

- Cytotoxicity screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, Hep G2) to determine IC50 values .

Advanced Research Questions

Q. How do terminal N-substituents in thiosemicarbazone/semicarbazone derivatives influence the bioactivity of their metal complexes?

Substitutions (e.g., -H, -Me, -Ph) alter coordination geometry and ligand denticity, impacting biological activity:

- Copper(II) complexes: Square pyramidal or octahedral geometries with ONS/ONO donor ligands show enhanced DNA cleavage and cytotoxicity (IC50 ~10–40 μM) compared to free ligands .

- Palladium(II) complexes: N-Ph substituents improve intercalation with DNA and reduce viability in HeLa cells by 60–80% .

- Structure-activity relationship (SAR): Bulky substituents (e.g., phenyl) enhance lipophilicity and membrane penetration, increasing anticancer potency .

Q. What methodologies are employed to study interactions between quinoline-carbaldehyde derivatives and biomolecules (DNA/proteins)?

- DNA binding:

- Absorption titration: Hypochromism in UV-Vis spectra indicates intercalation .

- Fluorescence quenching: Competitive binding with ethidium bromide monitored via emission spectra .

- Gel electrophoresis: Plasmid DNA (e.g., pBR322) cleavage visualized to assess nuclease activity .

- Protein interaction:

- BSA binding: Synchronous fluorescence and Förster resonance energy transfer (FRET) quantify static quenching and binding constants (~10<sup>4</sup> M<sup>−1</sup>) .

Q. How do coordination polymers of this compound enhance therapeutic potential?

Water-soluble cobalt(II) coordination polymers with isonicotinic hydrazone ligands exhibit:

- DNA binding affinity: Binding constants (Kb) ~10<sup>5</sup> M<sup>−1</sup> via groove or intercalative modes .

- Anticancer activity: IC50 values of 15–25 μM against Hep G2 cells, linked to ROS generation and apoptosis induction .

Q. What experimental strategies resolve contradictions in substituent effects on radical scavenging vs. cytotoxicity?

- Comparative SAR studies: Systematic variation of substituents (e.g., -OCH3, -CH3) to isolate electronic vs. steric contributions .

- Mechanistic assays: ROS detection (e.g., DCFH-DA probe) distinguishes antioxidative vs. pro-oxidant effects in cellular models .

- Computational modeling: DFT calculations predict redox potentials and radical stabilization energies .

Methodological Considerations

- Crystallography: Single-crystal XRD is critical for confirming ligand coordination modes (e.g., tridentate ONS vs. bidentate NS) .

- Cytotoxicity validation: Use non-cancerous cell lines (e.g., NIH 3T3 fibroblasts) to assess selectivity indices .

- Data reproducibility: Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure robustness in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.